1-(3,5-Dimethoxyphenyl)-3,3-dimethyl-2-azetanone
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Overview
Description
1-(3,5-Dimethoxyphenyl)-3,3-dimethyl-2-azetanone is an organic compound characterized by its unique azetane ring structure and the presence of dimethoxyphenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxyphenyl)-3,3-dimethyl-2-azetanone typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable azetane precursor under controlled conditions. One common method involves the use of a base-catalyzed cyclization reaction, where the aldehyde group reacts with an amine to form the azetane ring. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethoxyphenyl)-3,3-dimethyl-2-azetanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-3,3-dimethyl-2-azetanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3,3-dimethyl-2-azetanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy groups but different structural framework.
2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid: A compound with similar dimethoxyphenyl groups but different functional groups and biological activities.
Uniqueness: 1-(3,5-Dimethoxyphenyl)-3,3-dimethyl-2-azetanone is unique due to its azetane ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar substituents but different core structures.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2)8-14(12(13)15)9-5-10(16-3)7-11(6-9)17-4/h5-7H,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNRVTHZLJUHAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC(=CC(=C2)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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